tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate
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Overview
Description
tert-Butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate is a complex organic compound with potential applications in various fields such as medicinal chemistry and biochemistry. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate involves multiple steps, each requiring specific reaction conditions. The process typically starts with the preparation of intermediate compounds, which are then combined through a series of reactions such as amide bond formation, carbamate formation, and cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and carbamate groups.
Reduction: Reduction reactions can target the carbonyl groups present in the structure.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amide functionalities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable for developing new materials and catalysts.
Biology
In biological research, the compound’s ability to interact with proteins and enzymes makes it useful for studying biochemical pathways and mechanisms. It can serve as a probe or inhibitor in enzymatic assays.
Medicine
In medicinal chemistry, the compound’s potential therapeutic properties are of interest. It could be investigated for its efficacy in treating diseases or as a lead compound for drug development.
Industry
In industrial applications, the compound’s stability and reactivity make it suitable for use in manufacturing processes, such as the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism would depend on the context of its use, such as its role in a biochemical assay or therapeutic application.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-ethylcarbamate
- tert-Butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-propylcarbamate
Uniqueness
The uniqueness of tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct reactivity and biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C38H60N6O8 |
---|---|
Molecular Weight |
728.9 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C38H60N6O8/c1-25(43(5)37(49)52-38(2,3)4)34(46)42-33(27-13-7-6-8-14-27)36(48)44-23-28(40-32(45)24-51-21-20-50-19-18-39)22-31(44)35(47)41-30-17-11-15-26-12-9-10-16-29(26)30/h9-10,12,16,25,27-28,30-31,33H,6-8,11,13-15,17-24,39H2,1-5H3,(H,40,45)(H,41,47)(H,42,46)/t25-,28-,30+,31-,33-/m0/s1 |
InChI Key |
LEBUBVVDWZLBBX-SHHSPICZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2C[C@H](C[C@H]2C(=O)N[C@@H]3CCCC4=CC=CC=C34)NC(=O)COCCOCCN)N(C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CC(CC2C(=O)NC3CCCC4=CC=CC=C34)NC(=O)COCCOCCN)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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